4H-Imidazo[4,5-C]pyridine
Description
Overview of Fused Imidazopyridine Heterocyclic Systems
Fused imidazopyridine heterocyclic systems are a prominent class of nitrogen-containing compounds characterized by an imidazole (B134444) ring fused to a pyridine (B92270) ring. nih.gov This fusion can occur in several different orientations, resulting in four principal isomers: imidazo[1,2-a]pyridine (B132010), imidazo[1,5-a]pyridine (B1214698), imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. magtech.com.cnresearchgate.net These structures are of considerable interest because they are bioisosteres of purines, meaning they have similar shapes and electronic properties to the purine (B94841) nucleus, a fundamental component of DNA and RNA. mdpi.comirb.hr This structural mimicry allows them to interact with various biological macromolecules. mdpi.com Their architecture is also comparable to indoles and azaindoles, which are key components of many alkaloids. magtech.com.cnresearchgate.net
The diverse biological and chemical properties exhibited by this family of compounds have made them a focal point in various fields, particularly medicinal chemistry and materials science. nih.govmdpi.com
Table 1: Isomers of Imidazopyridine
| Isomer Name | Description of Ring Fusion |
|---|---|
| Imidazo[1,2-a]pyridine | The imidazole ring is fused between the nitrogen (position 1) and carbon (position 2) of the pyridine ring. |
| Imidazo[1,5-a]pyridine | The imidazole ring is fused between the nitrogen (position 1) and carbon (position 5) of the pyridine ring. |
| Imidazo[4,5-b]pyridine | The imidazole ring is fused to the 'b' face (positions 2 and 3) of the pyridine ring. |
Historical Context of Imidazo[4,5-C]pyridine Investigation
The exploration of imidazo[4,5-c]pyridines, also known as 3-deazapurines, has its roots in the broader investigation of purine analogs for potential therapeutic applications. acs.org Early research, such as studies published in the 1980s, began to systematically investigate the synthesis and biological activities of these compounds, for example, as potential immunosuppressive and anti-inflammatory agents. acs.org The structural similarity to endogenous purines prompted these initial biological evaluations. nih.govmdpi.com
A significant milestone in understanding their potential was the discovery of their activity as positive allosteric modulators of the GABA-A receptor. nih.gov Over the years, research has expanded to uncover a wide array of biological functions. Synthetic methodologies have also evolved, moving from classical condensation reactions, which often required harsh conditions, to more efficient, catalyzed processes. jscimedcentral.com For instance, early syntheses often involved the reaction of 3,4-diaminopyridine (B372788) with carboxylic acids or aldehydes under high temperatures, sometimes using reagents like polyphosphoric acid. mdpi.comjscimedcentral.com More recent methods utilize catalysts like zinc triflate to achieve better yields under milder conditions. jscimedcentral.com This progression in synthesis has facilitated the creation of diverse libraries of imidazo[4,5-c]pyridine derivatives for extensive research.
Significance of the 4H-Imidazo[4,5-C]pyridine Scaffold in Advanced Chemical Research
The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can be used to derive potent and selective ligands for a variety of biological targets. irb.hr Its significance stems primarily from its ability to act as a purine bioisostere, enabling it to interact with enzymes and receptors that would typically bind to purine-based molecules. mdpi.comirb.hr This has led to its use as a core structure in the design of various inhibitors targeting key cellular processes.
In cancer research, derivatives of this scaffold have been investigated as inhibitors of several important enzymes. For example, they have shown inhibitory activity against Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. nih.govmdpi.com The scaffold has also been used to develop inhibitors for Src family kinases (SFKs), which are often overactive in tumors like glioblastoma. nih.gov Another area of investigation is in antiviral research, where imidazo[4,5-c]pyridines have been developed as inhibitors of viral enzymes like the RNA-dependent RNA polymerase of the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. nih.govmdpi.com Furthermore, their ability to modulate the immune system has been explored through the development of inhibitors for enzymes like Cathepsin S, which plays a role in autoimmune diseases. nih.govmdpi.com
The versatility of the this compound core allows for chemical modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired activity and selectivity against specific targets. nih.govnih.gov This adaptability ensures its continued relevance in the discovery of new therapeutic agents. mdpi.com
Table 2: Examples of Research Applications for the Imidazo[4,5-c]pyridine Scaffold
| Research Area | Target/Application | Example Derivative(s) | Finding | Citation |
|---|---|---|---|---|
| Oncology | Poly(ADP-ribose) polymerase (PARP) inhibition | Compound 9 | Demonstrated potent PARP inhibitory activity with an IC₅₀ value of 8.6 nM, suggesting potential in cancer therapy. | nih.govmdpi.com |
| Oncology | Src Family Kinase (SFK) inhibition | Imidazo[4,5-c]pyridin-2-one derivatives | A novel series of compounds was synthesized and identified as potent inhibitors against Src and Fyn kinases, with potential for treating glioblastoma. | nih.gov |
| Oncology | DNA-Dependent Protein Kinase (DNA-PK) inhibition | 6-Anilino Imidazo[4,5-c]pyridin-2-ones | Compounds were identified as selective DNA-PK inhibitors and showed potential as radiosensitizers. | nih.gov |
| Antiviral | Bovine Viral Diarrhea Virus (BVDV) | Compound 27 | A highly active and selective molecule was developed that interacts with the viral RNA-dependent RNA polymerase. | nih.govmdpi.com |
| Autoimmune Disease | Cathepsin S (CTSS) inhibition | 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrids | A derivative with an ethoxy group showed high activity (CTSS IC₅₀ 25 nM) and good selectivity. | nih.govmdpi.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyridine |
| Imidazo[1,5-a]pyridine |
| Imidazo[4,5-b]pyridine |
| 3,4-diaminopyridine |
| Zinc triflate |
| 1H-imidazo[4,5-c]pyridine-4-carbonitrile |
| 6-Anilino Imidazo[4,5-c]pyridin-2-ones |
Structure
3D Structure
Properties
IUPAC Name |
4H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSJIWPCXCKOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=NC2=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602154 | |
| Record name | 4H-Imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-96-8 | |
| Record name | 4H-Imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4h Imidazo 4,5 C Pyridine and Its Derivatives
Classical and Established Cyclization Approaches for the Imidazo[4,5-C]pyridine Core
Traditional methods for the synthesis of the imidazo[4,5-c]pyridine skeleton have historically relied on the cyclization of appropriately substituted pyridine (B92270) precursors. These established routes, while effective, often necessitate harsh reaction conditions.
Condensation Reactions with Pyridine-3,4-diamine Precursors
A cornerstone in the synthesis of imidazo[4,5-c]pyridines is the condensation reaction of pyridine-3,4-diamine with various carbonyl-containing compounds. jscimedcentral.com This approach typically involves reacting the diamine with carboxylic acids, aldehydes, or their equivalents. nih.gov
When carboxylic acids or their derivatives like nitriles, amidates, and orthoesters are used, the reaction generally requires strongly acidic or dehydrating conditions and often high temperatures. nih.gov For instance, the use of polyphosphoric acid (PPA) at elevated temperatures is a common practice to facilitate the dehydration and subsequent cyclization. nih.gov Microwave irradiation has been shown to accelerate these reactions and improve yields. nih.gov Another approach involves the reaction of 5-methyl-3,4-diamino-pyridine with 100% formic acid under reflux conditions to produce 7-methyl-3H-imidazo[4,5-c]pyridine. nih.gov
The condensation with aldehydes presents an alternative route. This reaction proceeds through an intermediate imidazolidine-pyridine, which then requires an oxidative step to form the final aromatic imidazo[4,5-c]pyridine. nih.gov To circumvent some of the harsh conditions associated with traditional methods, newer methodologies have been developed. For example, zinc triflate has been effectively used as a catalyst for the condensation of 3,4-diaminopyridine (B372788) with substituted aryl aldehydes in refluxing methanol (B129727), offering a simpler and more efficient one-step process. jscimedcentral.com Similarly, reacting 3,4-diaminopyridine with the Na2S2O5 adduct of corresponding benzaldehydes has been employed for the synthesis of 5H-imidazo[4,5-c]pyridine analogues. nih.gov
Table 1: Examples of Condensation Reactions for Imidazo[4,5-c]pyridine Synthesis
| Diamine Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Pyridine-3,4-diamine | Carboxylic Acids | Polyphosphoric Acid (PPA), High Temperature | 2-substituted-1H-imidazo[4,5-c]pyridines | nih.gov |
| Pyridine-3,4-diamine | Substituted Aldehydes | Zinc Triflate, Methanol, Reflux | 2-substituted-1H-imidazo[4,5-c]pyridines | jscimedcentral.com |
| 5-Methyl-3,4-diamino-pyridine | 100% Formic Acid | Reflux | 7-methyl-3H-imidazo[4,5-c]pyridine | nih.gov |
| 3,4-Diaminopyridine | Benzaldehyde Adducts | Na2S2O5 | 5H-imidazo[4,5-c]pyridines | nih.gov |
Reductive Cyclization Strategies
Multi-Step Synthetic Pathways for Functionalized Imidazo[4,5-C]pyridines
The synthesis of highly functionalized imidazo[4,5-c]pyridines often requires multi-step sequences. smolecule.com These pathways allow for the introduction of various substituents onto the heterocyclic core, which is crucial for tuning the molecule's properties for specific applications.
One such strategy involves the initial construction of the imidazo[4,5-c]pyridine scaffold, followed by functionalization. For example, a three-step synthesis has been developed that utilizes a palladium-catalyzed amidation/cyclization strategy. nih.gov In this sequence, N-aryl substrates are first synthesized via a copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine. nih.gov This is followed by the palladium-catalyzed formation of the imidazole (B134444) ring. This method also allows for subsequent selective chlorination at the C2 and C7 positions, providing handles for further derivatization. nih.gov
Another multi-step approach involves building the pyridine ring onto a pre-existing substituted imidazole. mdpi.com This is considered a less common but valuable strategy. For instance, 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles can be reacted with reagents like malononitrile (B47326) under specific conditions to construct the fused pyridine ring, leading to highly substituted imidazo[4,5-b]pyridine derivatives. mdpi.com While this example leads to the [4,5-b] isomer, it highlights the potential of this "imidazole-first" approach.
Modern and Catalytic Strategies in Imidazo[4,5-C]pyridine Synthesis
In recent years, the development of metal-catalyzed reactions has revolutionized the synthesis of heterocyclic compounds, including imidazo[4,5-c]pyridines. These modern methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.
Palladium-Catalyzed Reactions for Core Construction
Palladium catalysis has become an indispensable tool in the synthesis of imidazo[4,5-c]pyridines and their derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as C-N bond formation, are particularly prominent. beilstein-journals.org
A notable example is a three-step synthesis of substituted imidazo[4,5-c]pyridines that employs a palladium-catalyzed amidation/cyclization as the key step for constructing the imidazole ring. nih.govacs.org This strategy provides a versatile route to a range of derivatives. Furthermore, palladium catalysts have been used in tandem reactions, for example, in a one-pot carbamoyl (B1232498) chloride amination followed by intramolecular urea (B33335) cyclization to generate imidazo[4,5-c]pyridine-2-ones. beilstein-journals.org
The synthesis of imidazo[4,5-b]pyridines, a closely related isomer, has also been achieved through palladium-catalyzed tandem cross-coupling/cyclization reactions, showcasing the power of this approach in constructing the fused heterocyclic system. researchgate.net These methodologies often exhibit good to excellent yields, although the cost of the palladium catalyst and the phosphine (B1218219) ligands can be a consideration. researchgate.net
Copper-Mediated Synthesis Protocols
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of imidazo[4,5-c]pyridines. beilstein-journals.org These methods are particularly useful for C-N bond formation.
For instance, copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine is a key step in a multi-step synthesis of N-aryl imidazo[4,5-c]pyridines. nih.govacs.org This initial amidation provides the necessary precursor for a subsequent palladium-catalyzed cyclization. One-pot sequential reactions featuring a copper-catalyzed amination have also been developed to construct complex tetracyclic systems that include the imidazo[4,5-c]quinoline framework. nih.gov
Furthermore, copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds has been reported for the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives, demonstrating the potential of copper catalysis in facilitating challenging bond formations under environmentally friendly conditions using air as the oxidant. beilstein-journals.org Copper(II) acetate (B1210297) has also been used to catalyze the synthesis of benzo acs.orgimidazo[1,2-a]pyridines through a coupling reaction of aminopyridine and arylboronic acid. researchgate.net These examples, while focusing on related isomers, underscore the broad utility of copper-mediated protocols in the synthesis of imidazopyridine scaffolds.
Heterogeneous Catalysis and Reusable Systems
The move towards sustainable chemical synthesis has popularized the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can often be reused, reducing waste and cost. In the synthesis of imidazopyridine derivatives, several reusable catalytic systems have been effectively employed.
One notable example is the use of Al³⁺-exchanged K10 montmorillonite (B579905) clay (Al³⁺-K10 clay). nih.govmdpi.com This solid acid catalyst has been successfully utilized for the intramolecular cyclization to form imidazopyridine derivatives in excellent yields, ranging from 80% to 93%. nih.govmdpi.com The system tolerates a wide variety of functional groups and represents an efficient and reusable catalytic method. nih.gov Another approach involves the use of metal triflates, which are known to be effective and recyclable Lewis acid catalysts. Ytterbium triflate has been used for the condensation of 3,4-diaminopyridine with triethyl orthoformate to yield imidazo[4,5-c]pyridine, demonstrating high compatibility with numerous functional groups and providing yields from 32% to 99%. nih.govmdpi.com Similarly, zinc triflate (Zn(OTf)₂) has been reported as an efficient catalyst for the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives from 3,4-diaminopyridine and various substituted aldehydes. jscimedcentral.com The use of zinc triflate in methanol as a solvent of choice leads to high yields of the desired products. jscimedcentral.com
Magnetically separable catalysts offer a particularly convenient method for catalyst recovery. Systems such as a biimidazole Cu(I) complex supported on magnetic Fe₃O₄ nanoparticles have been developed for the synthesis of related imidazo[1,2-a]pyridines in aqueous media, highlighting a green and sustainable approach. nih.govbeilstein-journals.org The application of such magnetically recoverable catalysts is a promising strategy for the synthesis of various pyridine-based heterocycles under solvent-free conditions. rsc.org
Table 1: Heterogeneous Catalysts in Imidazopyridine Synthesis
| Catalyst | Substrates | Product Scaffold | Key Features | Yield | Citations |
|---|---|---|---|---|---|
| Al³⁺-K10 Montmorillonite Clay | Ketones and 2-nitro-3-aminopyridine | Imidazo[4,5-b]pyridine | Reusable heterogeneous catalyst, tolerates many functional groups | 80-93% | nih.govmdpi.com |
| Ytterbium Triflate | 3,4-Diaminopyridine and triethyl orthoformate | Imidazo[4,5-c]pyridine | Recyclable, high functional group compatibility | 32-99% | nih.govmdpi.com |
| Zinc Triflate (Zn(OTf)₂) | 3,4-Diaminopyridine and aldehydes | 2-substituted 1H-Imidazo[4,5-c]pyridine | Mild Lewis acid, efficient, simple conditions | Good to excellent | jscimedcentral.com |
| MNP@BiimCu | Aminopyridines, aldehydes, alkynes | Imidazo[1,2-a]pyridine (B132010) | Magnetically recoverable, aqueous medium | Good | nih.govbeilstein-journals.org |
Phase Transfer Catalysis in Imidazo[4,5-C]pyridine Synthesis
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, often a solid and a liquid phase (S-L PTC). This methodology is particularly valuable for the N-alkylation of heterocyclic compounds like imidazo[4,5-c]pyridines. researchgate.netmdpi.com
In the synthesis of N-alkylated imidazo[4,5-b]pyridine derivatives, a closely related isomer, PTC has been shown to be highly effective. mdpi.comimist.ma The reaction typically involves treating the parent heterocycle with a halogenated derivative (e.g., benzyl (B1604629) bromide, ethyl bromoacetate) in an organic solvent like DMF, using a solid base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst. researchgate.netmdpi.comuctm.edu Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used catalyst for these transformations. mdpi.comuctm.edu
This method often results in the formation of multiple regioisomers, as alkylation can occur on different nitrogen atoms within the imidazopyridine core. researchgate.netmdpi.com For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under PTC conditions typically yields a mixture of N3 and N4 isomers. researchgate.netmdpi.com In specific cases, such as with ethyl bromoacetate, N1, N3, and N4 regioisomers have been isolated simultaneously. researchgate.netmdpi.comresearchgate.net The use of PTC enables these alkylation reactions to proceed under mild conditions, often at room temperature, with good yields. mdpi.com
Table 2: Phase Transfer Catalysis in Imidazopyridine Alkylation
| Heterocycle Core | Alkylating Agent | Catalyst System | Key Outcome | Citations |
|---|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl bromide, Ethyl 2-bromoacetate | K₂CO₃, TBAB in DMF | Formation of N3 and N4 regioisomers; N1 isomer also seen with ethyl bromoacetate | researchgate.netmdpi.com |
| Imidazo[4,5-b]pyridine derivatives | Allyl bromide, Propargyl bromide | K₂CO₃, TBAB | Good yields of N-alkylated products | uctm.edu |
| Imidazo[4,5-c]pyridine | Alkyl halides | PTC conditions | Enables selective alkylation at N3 or N4 positions |
Green Chemistry Principles Applied to 4H-Imidazo[4,5-C]pyridine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including this compound.
Solvent-Free and Aqueous Reaction Conditions
Replacing volatile organic solvents with water or eliminating solvents entirely are key tenets of green chemistry. Several methodologies for synthesizing imidazopyridines have embraced this approach. An environmentally benign, one-step synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine derivatives has been developed through the reaction of 2,3-diaminopyridine (B105623) with substituted aryl aldehydes in water under thermal conditions. mdpi.com This process proceeds via an air oxidative cyclocondensation without the need for any external oxidative reagents, affording excellent yields of 83-87%. mdpi.com
Another aqueous method involves the use of sodium dithionite (B78146) (Na₂S₂O₄) for the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes to form 3H-imidazo[4,5-b]pyridines. nih.govmdpi.com A highly efficient and clean procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold has been reported using an environmentally friendly H₂O-IPA (isopropyl alcohol) mixture as the solvent. nih.gov Furthermore, syntheses under solvent-free conditions, often facilitated by magnetic catalysts that can be easily removed, represent a significant advancement in green synthetic routes for pyridine-based compounds. rsc.org
Ultrasound-Assisted Synthetic Routes
Ultrasound irradiation has emerged as a valuable tool in green synthesis, often leading to shorter reaction times, milder conditions, and improved yields. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can significantly accelerate reaction rates. sci-hub.se
While specific examples for the this compound core are not extensively documented, the application of ultrasound has been successfully demonstrated for the synthesis of related imidazopyridine isomers and other heterocycles. For example, an efficient, ultrasound-assisted protocol has been developed for the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in water, using a KI/tert-butyl hydroperoxide system that avoids the need for metal catalysts or bases. organic-chemistry.org Another method describes the rapid synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation, producing a variety of derivatives in good to excellent yields. arkat-usa.orgmdpi.com The use of ultrasound to promote the synthesis of polysubstituted pyridines in aqueous media has also been reported, highlighting the broad potential of this technique in heterocyclic chemistry. rsc.org
Regioselective Synthesis and Isomer Control for this compound Structures
The imidazo[4,5-c]pyridine core contains multiple nitrogen atoms that can be substituted, leading to the potential formation of various regioisomers. Controlling the position of substitution, particularly N-alkylation, is a significant challenge in the synthesis of specifically functionalized derivatives.
Control of Nitrogen Alkylation Regioselectivity
The N-alkylation of this compound and its isomers is a critical reaction for introducing molecular diversity, but it often yields a mixture of products. When 5H-imidazo[4,5-c]pyridines are alkylated using reagents like 4-chlorobenzyl bromide or butyl bromide under basic conditions (K₂CO₃ in DMF), the reaction predominantly results in the formation of N⁵ regioisomers. nih.gov Similarly, for the isomeric 4H-imidazo[4,5-b]pyridines, alkylation tends to favor the nitrogen on the pyridine ring, yielding mainly N⁴ regioisomers. nih.govfabad.org.trresearchgate.net
The precise ratio of isomers can be influenced by several factors. A study on the N-benzylation of imidazo[4,5-b]pyridine-4-oxide revealed that the regioselectivity is primarily governed by "steric approach control". researchgate.net This means that the steric hindrance around the nitrogen atoms plays a crucial role in determining the site of alkylation. The substitution at the C-2 position of the imidazole ring and the nature of the alkylating halide (e.g., benzyl bromide vs. benzyl iodide) can slightly alter the N-1/N-3 isomer ratios. researchgate.net
Due to the formation of these isomeric mixtures, definitive structural elucidation is essential. Two-dimensional Nuclear Magnetic Resonance (NMR) techniques, particularly Nuclear Overhauser Effect Spectroscopy (2D-NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable tools for unambiguously assigning the structures of the N-alkylated regioisomers. nih.govfabad.org.trresearchgate.net For instance, strong NOE enhancements between the N-CH₂ protons and specific protons on the pyridine ring (H-4 and H-6) can confirm the position of alkylation. fabad.org.tr
Table 3: Summary of Regioselectivity in N-Alkylation of Imidazopyridines
| Imidazopyridine Scaffold | Alkylation Conditions | Major Regioisomer | Influencing Factors | Analytical Method for Confirmation | Citations |
|---|---|---|---|---|---|
| 5H-Imidazo[4,5-c]pyridine | 4-chlorobenzyl bromide, K₂CO₃, DMF | N⁵ | Electronic and steric effects of substituents | 2D-NOESY, HMBC | nih.gov |
| 4H-Imidazo[4,5-b]pyridine | 4-methoxybenzyl chloride, K₂CO₃, DMF | N⁴ | Electronic and steric effects of substituents | 2D-NOESY | fabad.org.trresearchgate.net |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide/iodide, K₂CO₃, DMF | N¹ or N³ | Steric hindrance at C-2, nature of halide | DFT calculations, NMR | researchgate.net |
Stereoselective Glycosylation Approaches
The synthesis of nucleoside analogues of this compound, also known as 3-deazapurine, is of significant interest due to their potential biological activities. A critical step in the synthesis of these compounds is the stereoselective formation of the N-glycosidic bond, which attaches the sugar moiety to the heterocyclic base. The desired β-anomer is typically the biologically active form, making stereocontrol in glycosylation reactions a key challenge. Several methodologies have been developed to achieve this, primarily focusing on controlling the regioselectivity (attachment at N-1 vs. N-3) and the stereoselectivity (formation of the α- or β-anomer).
One of the most widely employed and efficient methods for the stereoselective synthesis of β-ribonucleosides of imidazo[4,5-c]pyridines is the Vorbrüggen glycosylation (also known as the silyl-Hilbert-Johnson reaction). researchgate.netbeilstein-journals.org This method involves the reaction of a silylated heterocyclic base with a protected sugar acetate, typically in the presence of a Lewis acid catalyst. researchgate.netbeilstein-journals.org For instance, an improved synthesis of 4-chloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-imidazo[4,5-c]pyridine has been achieved by applying the Vorbrüggen glycosylation of a silylated nucleobase with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. researchgate.net The reaction of commercially available 4-aminoimidazo[4,5-c]pyridine (3-deazaadenine) with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in toluene (B28343) proceeds in high yield to give the tribenzoylated 3-deazaadenosine. beilstein-journals.org This method is advantageous as it often does not require prior protection of exocyclic amino groups on the heterocycle. beilstein-journals.org
The choice of catalyst and reaction conditions in Lewis acid-catalyzed glycosylations plays a crucial role in the stereochemical outcome. In one study, the stereoselective glycosylation of a substituted imidazo[4,5-c]pyridine with tetraacetate-protected ribofuranose was found to yield exclusively the N9-β-isomer. researchgate.net This high stereoselectivity is often attributed to the neighboring group participation of the C-2 acetyl group of the ribose, which favors the formation of the 1,2-trans-glycoside (the β-anomer).
The fusion reaction represents an alternative approach. The reaction of 4,6-dichloroimidazo[4,5-c]pyridine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose under fusion conditions, catalyzed by p-toluenesulfonic acid, resulted in a high yield of the 1-β-isomer. beilstein-journals.org In contrast, reacting the trimethylsilyl derivative of 4,6-dichloroimidazo[4,5-c]pyridine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide produced a mixture of four isomers: the α- and β-anomers of both the 1- and 3-isomers. researchgate.net
Furthermore, the structure of the imidazo[4,5-c]pyridine itself and the protecting groups on the sugar can influence the reaction's stereoselectivity. For example, glycosylation reactions can sometimes yield multiple isomers, including N-1 and N-3 substituted products, which then require separation by chromatography. The optimization of reaction conditions, such as solvent polarity and temperature, along with the use of specific protecting groups like tri-O-benzoyl ribofuranosyl, can significantly improve regioselectivity and stereoselectivity.
The following table summarizes representative stereoselective glycosylation reactions for the synthesis of this compound nucleosides and related analogs.
| Heterocyclic Base | Glycosyl Donor | Catalyst/Promoter | Solvent | Conditions | Product(s) | Yield | Ref. |
| Silylated 4-chloro-1H-imidazo[4,5-c]pyridine | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | Lewis Acid | Acetonitrile | Not specified | 4-chloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-imidazo[4,5-c]pyridine (β-anomer) | Good | researchgate.net |
| 4-Aminoimidazo[4,5-c]pyridine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | BSA, TMSOTf | Toluene | Not specified | 4-amino-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1H-imidazo[4,5-c]pyridine (β-anomer) | High | beilstein-journals.org |
| 4,6-Dichloroimidazo[4,5-c]pyridine | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | p-Toluenesulfonic acid | Fusion | Not specified | 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-4,6-dichloro-1H-imidazo[4,5-c]pyridine (β-anomer) | High | beilstein-journals.org |
| Silylated 4,6-dichloroimidazo[4,5-c]pyridine | 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide | Not specified | Not specified | Not specified | Mixture of N-1/N-3, α/β isomers | Not specified | researchgate.net |
| Substituted imidazo[4,5-c]pyridine | Tetraacetate-protected ribofuranose | Not specified | Not specified | Not specified | N9-β-isomer only | Not specified | researchgate.net |
Advanced Derivatization and Functionalization of the 4h Imidazo 4,5 C Pyridine Core
N-Alkylation Strategies and Regioisomeric Control in 4H-Imidazo[4,5-C]pyridine Systems
The this compound system possesses multiple nitrogen atoms (N1, N3, N4, and N5) that are susceptible to alkylation. Due to the existence of tautomeric forms, N-alkylation can lead to a mixture of regioisomers. fabad.org.trpsychosocial.com The selective alkylation of a specific nitrogen atom is a significant challenge that necessitates precise control over reaction conditions.
The NH group within imidazopyridine systems is acidic and undergoes rapid prototropic tautomerism, leading to equilibrium mixtures. psychosocial.com Consequently, the alkylation of the imidazole (B134444) nitrogen can result in N1 or N3 substitution, while alkylation of the pyridine (B92270) nitrogen can occur at the N4 or N5 position.
Research has shown that the alkylation of 2-(substituted phenyl)imidazo[4,5-c]pyridines with benzyl (B1604629) bromides in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) predominantly yields the N5-regioisomers. psychosocial.com Similarly, studies on the alkylation of 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine with 1-(chloromethyl)-4-methoxybenzene under basic conditions also resulted in the formation of the N5 regioisomer as the main product. fabad.org.tr The structural assignment of these regioisomers is often confirmed using two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), where correlations between the N-CH2 protons and the protons at the C-4 and C-6 positions of the pyridine ring are indicative of N5 substitution. fabad.org.trpsychosocial.com
In the related imidazo[4,5-b]pyridine series, alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine has been shown to produce a mixture of N3 and N4 regioisomers. mdpi.com In one specific case using ethyl bromoacetate, the formation of N1, N3, and N4 regioisomers was observed simultaneously. mdpi.com While not directly on the this compound core, these findings highlight the complex regiochemical outcomes possible in imidazopyridine alkylation, suggesting that N1 and N3 alkylation of the this compound core are also plausible under specific conditions. The regioselectivity appears to be influenced by factors such as the position of substituents on the pyridine ring and the nature of the alkylating agent.
Table 1: Regioselective N-Alkylation of Imidazo[4,5-c]pyridine Derivatives
| Starting Material | Alkylating Agent | Base/Solvent | Major Regioisomer(s) | Reference |
|---|---|---|---|---|
| 2-(Substituted phenyl)imidazo[4,5-c]pyridines | Benzyl bromides | K2CO3 / DMF | N5 | psychosocial.com |
| 2-[4-(4-Fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K2CO3 / DMF | N5 | fabad.org.tr |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(Chloromethyl)benzene | PTC / K2CO3 | N3 and N4 | mdpi.com |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | PTC / K2CO3 | N1, N3, and N4 | mdpi.com |
The use of protecting groups is a key strategy to direct functionalization to a specific position and prevent the formation of undesired isomers. In the context of imidazopyridines, protecting one of the nitrogen atoms can block its reactivity and allow for selective functionalization at other sites.
For instance, in the closely related imidazo[4,5-b]pyridine system, the use of an N-MEM (2-(methoxyethoxy)methyl) protecting group at the N3 position has been instrumental in achieving efficient C2-functionalization via direct C-H arylation. rsc.org While this example focuses on C-H activation rather than N-alkylation, it demonstrates the principle that protecting a specific nitrogen atom can effectively prevent its participation in reactions, thereby enhancing the selectivity of functionalization at other positions. This strategy can be extrapolated to control N-alkylation regioselectivity in this compound systems. By protecting one of the reactive nitrogens (e.g., N1 or N3), subsequent alkylation can be directed towards the remaining unprotected nitrogen atoms (e.g., N4 or N5). The choice of protecting group is critical and depends on its stability under the alkylation conditions and the ease of its subsequent removal.
C-Functionalization of this compound
Introducing carbon-based substituents onto the this compound core is essential for creating structural diversity and developing new derivatives. Modern synthetic methods, such as direct C-H activation and transition-metal-catalyzed cross-coupling reactions, have become powerful tools for this purpose.
Direct C-H arylation has emerged as an atom-economical and efficient alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. rsc.org This approach allows for the direct formation of carbon-carbon bonds by activating a C-H bond on the heterocyclic core.
Research on the analogous imidazo[4,5-b]pyridine scaffold has shown that N3-MEM-protected derivatives can undergo efficient C2-functionalization through direct C-H arylation with various aryl halides. rsc.org The reaction, catalyzed by a combination of a palladium catalyst (e.g., Pd(OAc)2) and a copper(I) co-catalyst (CuI), proceeds in the presence of a base such as cesium carbonate (Cs2CO3). rsc.org This methodology tolerates a range of functional groups on the aryl halide partner and provides a divergent route to C2-aryl- and heteroaryl-substituted imidazopyridines. rsc.org The proposed mechanism involves a concerted metallation-deprotonation pathway. rsc.org Such protocols are highly relevant and potentially adaptable for the direct C-H functionalization of the this compound core, offering a streamlined approach to novel derivatives.
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are fundamental for introducing diverse aryl, heteroaryl, and alkynyl groups onto the imidazopyridine framework. mdpi.com These reactions typically involve the coupling of a halo-substituted imidazopyridine with an organoboron or terminal alkyne partner.
The Suzuki-Miyaura cross-coupling has been effectively used for the derivatization of imidazo[4,5-b]pyridines. For example, a palladium catalyst system utilizing (A-taphos)2PdCl2 has been shown to be compatible with a broad spectrum of electron-rich, electron-poor, and heteroarylboronic acids. mdpi.com Another study reported the use of potassium organotrifluoroborate salts as effective nucleophilic partners in the Suzuki coupling of 2-halo-deazapurines (imidazo[4,5-b]pyridines), highlighting the versatility of the boron reagent. researchgate.net
The Sonogashira reaction provides a powerful method for introducing alkynyl substituents. A copper- and amine-free Sonogashira cross-coupling of 2-halo-3-alkyl imidazo[4,5-b]pyridines has been developed using a palladium catalyst, PdCl2(PCy3)2, with tetrabutylammonium (B224687) acetate (B1210297) as an activator under microwave irradiation, yielding products in high yields. mdpi.com These established coupling protocols on the closely related imidazo[4,5-b]pyridine skeleton serve as a strong precedent for their successful application to halo-substituted 4H-imidazo[4,5-c]pyridines, enabling the synthesis of a wide array of functionalized analogues.
Table 2: C-Functionalization of Imidazopyridine Cores via Coupling Reactions
| Reaction Type | Heterocyclic Substrate | Coupling Partner | Catalytic System | Key Features | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Halo-imidazo[4,5-b]pyridine | Aryl/Heteroarylboronic acids | (A-taphos)2PdCl2 | Broad substrate scope | mdpi.com |
| Suzuki-Miyaura | 2-Halo-deazapurines | Potassium organotrifluoroborates | Palladium catalyst | Good to excellent yields | researchgate.net |
| Sonogashira | 2-Halo-3-alkyl imidazo[4,5-b]pyridines | Terminal alkynes | PdCl2(PCy3)2 / TBAA | Copper- and amine-free, microwave-assisted | mdpi.com |
| C-H Arylation | N3-MEM-imidazo[4,5-b]pyridine | 4-Iodoanisole | Pd(OAc)2 / CuI / Cs2CO3 | Direct C2-functionalization | rsc.org |
Combinatorial Chemistry Approaches for Imidazo[4,5-C]pyridine Libraries
Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for rapidly generating large collections, or libraries, of structurally related compounds. The application of these high-throughput synthesis techniques to the this compound scaffold allows for the systematic exploration of structure-activity relationships.
One approach involves multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. For example, a three-component reaction of 2-formylbenzoic acid, benzyl isocyanide, and 2-aminopyridine (B139424) has been used to construct a library of substituted 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-ones. researchgate.net This strategy demonstrates how complex fused imidazo[4,5-c]pyridine systems can be assembled efficiently.
Solid-phase synthesis is another powerful combinatorial technique. An efficient method for the solid-supported synthesis of imidazo[4,5-c]pyridines has been developed starting from 2,4-dichloro-3-nitropyridine. acs.org In this strategy, a polymer-supported amine is reacted, followed by displacement of the second chlorine, reduction of the nitro group, and subsequent imidazole ring closure with various aldehydes. acs.org This approach allows for the creation of a library of trisubstituted derivatives with diverse substitution patterns. Microwave-assisted synthesis has also been employed to accelerate the generation of imidazo[4,5-c]pyridine libraries, often in conjunction with condensation reactions of diaminopyridines with carboxylic acids or their equivalents. nih.gov These combinatorial methods are pivotal for generating the chemical diversity needed to identify novel and potent imidazo[4,5-c]pyridine-based compounds.
Structural Elucidation and Advanced Spectroscopic Characterization of 4h Imidazo 4,5 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as a cornerstone for the structural analysis of 4H-imidazo[4,5-c]pyridine derivatives, providing detailed information about the chemical environment of individual atoms.
One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is the initial and fundamental step in the structural elucidation process. These techniques provide crucial information about the number and types of protons and carbons in a molecule, as well as their immediate electronic environment. nih.govirb.hr
In the ¹H NMR spectra of this compound derivatives, the chemical shifts (δ) of the protons are indicative of their position on the heterocyclic core and any substituent groups. For instance, the protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their relative positions. nih.govmdpi.com Similarly, the protons of alkyl or aryl substituents will have characteristic chemical shifts that aid in their identification. nih.gov
¹³C NMR spectroscopy complements the ¹H NMR data by providing a spectrum of all unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms, allowing for the definitive assignment of the carbon skeleton. For example, the carbons of the imidazo[4,5-c]pyridine core resonate at specific chemical shifts, which can be distinguished from the carbons of various substituents. nih.govmdpi.com
The following table provides representative ¹H and ¹³C NMR data for a selection of this compound derivatives, illustrating the typical chemical shift ranges for different nuclei within this class of compounds. nih.gov
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 7.78 (d, 1H), 7.68-7.53 (m, 8H), 6.48 (d, 1H), 4.96 (s, 2H) | 152.17, 144.20, 142.05, 136.38, 134.23, 133.47, 133.31, 130.18, 129.95, 129.47, 128.58, 126.71, 109.99, 96.76 |
| 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 7.78 (d, 1H), 7.68-7.62 (m, 2H), 7.58-7.52 (m, 2H), 7.48 (t, 1H), 7.40-7.27 (m, 3H), 6.48 (d, 1H), 4.95 (s, 2H), 2.40 (s, 3H) | 152.18, 144.17, 142.03, 139.57, 136.45, 134.14, 133.48, 133.29, 130.16, 129.73, 129.46, 129.26, 127.17, 123.75, 109.95, 96.82, 21.27 |
| 4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 7.84 (t, 1H), 7.80 (d, 1H), 7.71 (dt, 1H), 7.67-7.58 (m, 3H), 7.56 (d, 2H), 7.54 (s, 1H), 6.52 (d, 1H), 4.98 (s, 2H) | 152.02, 144.25, 142.15, 136.06, 135.72, 133.38, 131.82, 131.50, 130.17, 129.64, 129.50, 125.81, 122.20, 110.04, 99.91, 96.72 |
| 4-amino-3-(4-chlorophenyl)-1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 7.77 (d, 1H), 7.61 (d, 2H), 7.45 (d, 2H), 6.91 (d, 1H), 4.83 (s, 2H), 4.18 (tt, 1H), 2.11 (qd, 2H), 1.79 (m, 5H), 1.48-1.22 (m, 3H) | 152.44, 144.02, 141.42, 135.67, 133.61, 133.00, 130.05, 129.31, 109.72, 97.73, 53.26, 29.84, 25.81, 25.08 |
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for elucidating more complex structural features, such as proton-proton and proton-carbon correlations, and for the definitive assignment of regioisomers. nih.govuctm.edu
Correlation Spectroscopy (COSY) is a homonuclear correlation technique that identifies protons that are spin-spin coupled to each other. longdom.orgcreative-biostructure.com In the context of this compound derivatives, COSY spectra reveal which protons are on adjacent carbons, allowing for the tracing of proton networks within the molecule and confirming the substitution pattern on the pyridine and any attached aromatic rings. fabad.org.trresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) is a through-space correlation technique that identifies protons that are in close spatial proximity, typically within 5 Å. fabad.org.tr This is particularly crucial for determining the regiochemistry of substitution on the imidazo[4,5-c]pyridine core. For example, in N-alkylated derivatives, a NOESY correlation between the N-CH₂ protons and specific protons on the pyridine ring (e.g., H-4 and H-6) can unambiguously confirm the site of alkylation. fabad.org.trpsychosocial.com
The combination of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure, enabling the unequivocal differentiation between potential isomers and the precise assignment of all proton and carbon signals. irb.hr
X-ray Crystallography for Absolute Structure Determination of this compound Derivatives
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. uctm.edutandfonline.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise spatial arrangement of every atom, including bond lengths, bond angles, and torsional angles. uctm.eduiucr.org
This technique is particularly valuable for:
Unambiguous confirmation of connectivity and regiochemistry : X-ray crystallography provides definitive proof of the molecular structure, validating the assignments made by NMR spectroscopy. uctm.edutandfonline.com
Determination of stereochemistry : For chiral derivatives, X-ray analysis can establish the absolute configuration of stereocenters.
Analysis of intermolecular interactions : The crystal packing reveals how molecules interact with each other in the solid state, such as through hydrogen bonding and π-π stacking interactions. tandfonline.com
The following table presents example crystallographic data for a 4H-imidazo[4,5-b]pyridine derivative, which shares a similar fused ring system. This data illustrates the level of detail that can be obtained from an X-ray crystal structure analysis.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | C₂₄H₃₀Br₂N₄O₂ | Monoclinic | P2₁/n | 14.123(3) | 8.099(2) | 22.093(4) | 90 | 98.78(3) | 90 |
Data sourced from a study on a related imidazo[4,5-b]pyridine derivative, highlighting the type of information obtained. iucr.org
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to assess its purity. nih.govrsc.org In the analysis of this compound derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that produces a protonated molecule [M+H]⁺. nih.gov The mass-to-charge ratio (m/z) of this ion provides a highly accurate measurement of the molecular weight of the compound. nih.govrsc.org
High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, which allows for the calculation of the elemental composition of the molecule, further confirming its identity. acs.org Mass spectrometry is also a valuable tool for monitoring the progress of chemical reactions and for assessing the purity of the final product. rsc.orgresearchgate.net
The table below shows representative ESI-MS data for several this compound derivatives, demonstrating the confirmation of their molecular weights. nih.gov
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₈H₁₃ClN₄O | 337.08 | 336.77 |
| 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₉H₁₅ClN₄O | 351.10 | 350.69 |
| 4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₈H₁₂BrClN₄O | 414.99 | 415.38 |
| 4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₆H₁₇ClN₄O | 317.11 | 317.83 |
| 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | C₁₈H₂₀N₄O | 309.17 | 309.90 |
| 4-(4-amino-1-cyclopentyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-c]pyridin-3-yl)benzonitrile | C₁₈H₁₇N₅O | 320.15 | 320.76 |
Electronic and Vibrational Spectroscopy
Electronic and vibrational spectroscopy provide insights into the electronic structure and bonding within this compound derivatives.
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions within the molecule. irb.hrsci-hub.se
For this compound derivatives, the UV-Vis spectra typically show characteristic absorption bands that are influenced by the nature and position of substituents on the heterocyclic core. irb.hr These electronic transitions are often π → π* and n → π* in nature, arising from the conjugated π-system of the imidazopyridine ring system. unito.it The position of the absorption maxima (λmax) and the molar absorptivity (ε) can be affected by factors such as solvent polarity and the electron-donating or electron-withdrawing nature of the substituents. irb.hrunito.it
The following table provides examples of UV-Visible absorption data for related imidazo[1,2-a]pyridine (B132010) derivatives, which exhibit similar electronic properties.
| Compound | Solvent | λmax (nm) |
| Imidazo[1,2-a]pyridine derivative 7e | Methanol (B129727) | 250, 280-360 |
| Imidazo[1,2-a]pyridine derivative 7e | Acetonitrile | 253, 280-360 |
| Imidazo[1,2-a]pyridine derivative 7e | Tetrahydrofuran | 253, 280-360 |
| Imidazo[1,2-a]pyridine derivative 7e | Dichloromethane | 254, 280-360 |
Data sourced from a study on related imidazo[1,2-a]pyridine derivatives, illustrating typical absorption regions. sci-hub.se
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of this compound derivatives, IR spectroscopy provides valuable insights into their molecular structure. The characteristic absorption bands observed in the IR spectra correspond to the vibrational frequencies of specific bonds within the molecule.
The analysis of various this compound derivatives reveals several key absorption bands. For instance, the N-H stretching vibration in the imidazole (B134444) ring typically appears in the range of 3300-3500 cm⁻¹. ijpbs.comd-nb.info Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. ijpbs.com The presence of a carbonyl group (C=O) is indicated by a strong absorption band in the region of 1630-1745 cm⁻¹. ijpbs.comscispace.com Furthermore, C=C and C=N stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. ijpbs.comd-nb.info
In a study of 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)propanamides, characteristic IR absorption bands were observed at 3345 cm⁻¹ (N-H), 2945 cm⁻¹ (aromatic C-H), and 1745 cm⁻¹ (C=O). ijpbs.com Another investigation on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives reported IR bands such as ~1380 cm⁻¹ for the N-O stretching of the nitro group and ~1160 cm⁻¹ for the C-O ether linkage. d-nb.infonih.gov The IR spectra of some imidazo[4,5-b]pyridine derivatives also showed bands corresponding to cyano groups (C≡N) around 2210-2240 cm⁻¹. mdpi.com
The precise positions of these absorption bands can be influenced by the specific substituents attached to the this compound core, providing detailed structural information for each derivative.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Imidazole) | Stretching | 3300-3500 | ijpbs.comd-nb.info |
| Aromatic C-H | Stretching | 3000-3100 | ijpbs.com |
| C=O (Carbonyl) | Stretching | 1630-1745 | ijpbs.comscispace.com |
| C=C, C=N (Aromatic) | Stretching | 1400-1600 | ijpbs.comd-nb.info |
| N-O (Nitro) | Stretching | ~1380 | d-nb.infonih.gov |
| C-O (Ether) | Stretching | ~1160 | d-nb.infonih.gov |
| C≡N (Cyano) | Stretching | 2210-2240 | mdpi.com |
Fluorescence Spectroscopy (Steady-State and Time-Resolved) for Photophysical Behavior
Fluorescence spectroscopy is a key technique for investigating the photophysical properties of this compound derivatives, providing information on their electronic excited states and de-excitation pathways. Both steady-state and time-resolved fluorescence measurements are employed to characterize these compounds.
Steady-State Fluorescence:
Steady-state fluorescence studies involve measuring the fluorescence emission spectrum of a compound while it is continuously excited at a specific wavelength. The absorption of these derivatives typically occurs in the ultraviolet-visible region, between 360 and 380 nm. researchgate.net Their emission spectra often cover the blue-green range of light, with emission maxima generally above 500 nm. researchgate.net
The photophysical characteristics of several this compound derivatives have been extensively studied. For example, the photophysics of 2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) and its analogues have been investigated in various solvents. acs.orgnih.gov These studies help in understanding phenomena like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov For instance, while 2-(4′-aminophenyl)-1H-imidazo-[4,5-c]pyridine (APIP-c) exhibits twisted intramolecular charge transfer (TICT) emission in protic solvents, AHPIP-c shows normal and tautomer emissions due to ESIPT. acs.orgnih.gov
The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, has been determined for various derivatives. In some cases, these quantum yields can be as high as 0.079. researchgate.net The solvent environment can significantly influence the fluorescence properties, a phenomenon known as solvatochromism. researchgate.net For some derivatives, a large red shift in the fluorescence spectrum is observed when changing from non-polar to polar solvents. researchgate.net
Time-Resolved Fluorescence:
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides information about the lifetime of the excited state. For many this compound derivatives, single-photon counting fluorescence spectroscopic measurements have been carried out to determine their excited-state lifetimes. researchgate.net
Studies on compounds like 2-(2′-methoxyphenyl)-1H-imidazole[4,5-c]pyridine (2-MPIP-c) have utilized time-resolved fluorescence to supplement data from steady-state measurements and theoretical calculations. researchgate.net Time-resolved studies have also been crucial in understanding the dual fluorescence observed in some derivatives, such as 2-(4′-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine (DMAPIP-b), where the long-wavelength emission is attributed to the formation of a TICT state. researchgate.net
The combination of steady-state and time-resolved fluorescence spectroscopy provides a comprehensive picture of the photophysical behavior of this compound derivatives, which is essential for their potential applications in areas like fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Key Photophysical Process | Reference |
|---|---|---|---|---|---|
| 2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) | - | - | - | ESIPT | acs.orgnih.gov |
| 2-(4′-aminophenyl)-1H-imidazo-[4,5-c]pyridine (APIP-c) | - | - | - | TICT in protic solvents | acs.orgnih.gov |
| 2,3-bis(4-methoxyphenyl)-12-methylimidazo[1,2-a]pyrido[2',1':2,3]imidazo[4,5-c]quinoline | - | - | - | Positive solvatochromism, Aggregation-caused quenching | researchgate.net |
| Imidazo[4,5-b]pyridine derivatives | 360-380 | >500 | up to 0.079 | Charge-transfer emission | researchgate.net |
| 2-(4′-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine (DMAPIP-b) | - | - | - | Dual fluorescence (LE and TICT) | researchgate.net |
Computational and Theoretical Investigations of 4h Imidazo 4,5 C Pyridine Systems
Density Functional Theory (DFT) Applications to Imidazo[4,5-C]pyridine
Density Functional Theory (DFT) has become a important method for investigating the structural and electronic characteristics of imidazo[4,5-c]pyridine systems. These theoretical calculations provide a molecular-level understanding that complements experimental findings.
Electronic Structure and Reactivity Profiling
DFT calculations are instrumental in analyzing the electronic structure of the 4H-Imidazo[4,5-C]pyridine core, which is crucial for understanding its reactivity. The presence of nitrogen atoms in both the imidazole (B134444) and pyridine (B92270) rings creates a unique electronic distribution. mdpi.com This heterocyclic system's structural versatility and electronic properties allow it to engage in various intermolecular interactions, including hydrogen bonding and π–π stacking. mdpi.com
Global reactivity descriptors, derived from the energies of frontier molecular orbitals, offer quantitative measures of a molecule's reactivity. These descriptors for imidazo[4,5-c]pyridine derivatives are detailed in the table below.
| Descriptor | Symbol | Formula | Description |
|---|---|---|---|
| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity | χ | (IP + EA) / 2 | The ability of an atom or molecule to attract electrons. nih.govuctm.edu |
| Chemical Hardness | η | (IP - EA) / 2 | A measure of resistance to charge transfer. nih.gov |
| Global Electrophilicity | ω | χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. nih.gov |
These parameters help predict how imidazo[4,5-c]pyridine derivatives will interact with other molecules, such as biological targets. nih.gov
Tautomerism and Conformational Analysis of the this compound Scaffold
Tautomerism is a key feature of the imidazo[4,5-c]pyridine scaffold. The proton on the imidazole nitrogen can potentially migrate between different nitrogen atoms, leading to various tautomeric forms. DFT calculations are used to determine the relative energies and stabilities of these tautomers. nih.gov For the related imidazo[4,5-b]pyridine system, DFT studies have shown that the canonical structure typically has the lowest minimization energy, making it the most stable tautomeric form. nih.gov This type of analysis is crucial as different tautomers can exhibit distinct biological activities and chemical properties. nih.gov
Conformational analysis, also performed using DFT, helps identify the most stable three-dimensional arrangements of substituents attached to the this compound core. This is particularly important for understanding how these molecules fit into the active sites of biological targets like enzymes.
HOMO-LUMO Energy Gap Analysis and Inter/Intramolecular Charge Transfer
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This energy gap is fundamental to understanding intramolecular charge transfer (ICT), where electronic charge is redistributed within the molecule upon excitation. nih.govbeilstein-journals.org In donor-π-acceptor (D-π-A) systems incorporating an imidazole-based scaffold, the arrangement of electron-donating and electron-accepting groups facilitates efficient ICT. beilstein-journals.org
DFT calculations are used to compute the energies of these orbitals and analyze their distribution. nih.gov For instance, in some imidazo[4,5-b]pyridine derivatives, the HOMO is distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole portion, indicating the pathway of charge transfer. nih.gov
| Parameter | Abbreviation | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. nih.gov |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. nih.gov |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.govirjweb.com |
| Intramolecular Charge Transfer | ICT | The transfer of electronic charge between a donor and acceptor group within the same molecule upon photoexcitation. nih.govacs.org |
Molecular Electrostatic Potential Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. uctm.eduresearchgate.net The MEP map displays different colors to represent the electrostatic potential on the molecule's surface.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack. researchgate.net
Green Regions: Represent areas of neutral or zero potential. researchgate.net
For imidazo[4,5-c]pyridine and its isomers, MEP analysis helps identify which nitrogen atoms are the most likely sites for protonation or coordination with metal ions. uctm.edu The positive regions are often localized on specific parts of the heterocyclic moiety, suggesting these areas can act as good electron donors, while negative regions are preferred sites for electrophilic interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Imidazo[4,5-C]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com
2D and 3D QSAR Methodologies (e.g., kNN-MFA, HQSAR, CoMFA, CoMSIA, TopomerCoMFA, RASMS)
Both 2D and 3D QSAR methodologies have been applied to series of imidazo[4,5-c]pyridine derivatives and their isomers to understand the structural requirements for various biological activities, such as enzyme inhibition. nih.govnih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These techniques analyze the steric and electrostatic fields of a set of aligned molecules to generate 3D contour maps. nih.gov These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.
For example, a 3D-QSAR study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors used CoMFA and CoMSIA to understand the structural basis for their inhibitory activity. nih.gov Similarly, studies on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors have successfully used CoMFA and CoMSIA models to identify key structural requirements for activity and to design new, more potent analogues. nih.gov
The statistical robustness of these models is typically validated using various metrics, including:
q² (or r²cv): The cross-validated correlation coefficient, which indicates the predictive power of the model.
r²: The non-cross-validated correlation coefficient, which shows the goodness of fit of the model.
r²pred: The correlation coefficient for an external test set, which assesses the model's ability to predict the activity of new compounds. mdpi.comnih.gov
| QSAR Method | Description | Application Example (Isomers) |
|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | Uses steric and electrostatic fields to correlate structure with activity. | Modeling of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors and tetrahydro-3H-imidazo[4,5-c]pyridine as VEGFR-2 kinase inhibitors. nih.govnih.gov |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | In addition to steric and electrostatic fields, it includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. | Used alongside CoMFA in studies of Aurora A kinase and VEGFR-2 kinase inhibitors. nih.govnih.gov |
| HQSAR (Hologram QSAR) | A 2D QSAR method that uses molecular holograms (fragment fingerprints) to correlate structure with activity. | Applied to model imidazo[4,5-b]pyridine derivatives as anticancer agents. mdpi.com |
| TopomerCoMFA | A 3D QSAR method that combines the strengths of topomer technology (for alignment) and CoMFA. | Used to establish models for imidazo[4,5-b]pyridine derivatives. mdpi.com |
These computational approaches are integral to modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents based on the this compound scaffold.
Prediction of Molecular Binding Affinities and Interactions
The prediction of how strongly a ligand will bind to a biological target is a cornerstone of computational drug design. For imidazo[4,5-c]pyridine derivatives, various computational strategies are employed to estimate their binding affinities and elucidate the nature of their interactions with macromolecular targets.
Quantitative Structure-Activity Relationship (QSAR) studies are a prominent approach. For the isomeric imidazo[4,5-b]pyridine derivatives targeting Aurora A kinase, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. These models correlate the three-dimensional properties of the molecules with their biological activity, yielding high predictive power with squared correlation coefficients (r²) of 0.975 and 0.977, respectively. nih.gov Such models are invaluable for predicting the binding affinity of novel analogues before their synthesis.
Molecular docking is another fundamental tool that predicts the preferred orientation of a ligand when bound to a target, generating a score that is used as an estimate of binding affinity. Studies on imidazo[4,5-c]pyridine derivatives as potential antimicrobial agents targeting Glucosamine-6-phosphate synthase have shown that compounds containing halogen atoms exhibit favorable docking energies. mdpi.com Similarly, a novel series of 3H-imidazo[4,5-c]pyridine derivatives designed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors showed potent inhibition, with the most active compound exhibiting an IC50 value of 21 nM. researchgate.net The docking scores and predicted binding poses from these studies provide a rational basis for the observed biological activity and guide further structural optimization.
These computational methods, by providing estimates of binding energy and highlighting key interaction points, allow for the efficient screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing.
Molecular Docking and Dynamics Simulations for this compound
To gain a more dynamic and detailed understanding of ligand-receptor interactions, molecular docking is often followed by molecular dynamics (MD) simulations. This combination allows for the prediction of initial binding modes and the subsequent evaluation of their stability and the conformational behavior of the complex over time.
Molecular docking simulations are instrumental in identifying the specific interactions that stabilize a ligand within the active site of a protein. For imidazo[4,5-c]pyridine derivatives, these studies have revealed key binding modes across various targets.
In the context of antimicrobial drug design, docking studies of imidazo[4,5-c]pyridines with Glucosamine-6-phosphate synthase have identified crucial interactions responsible for their inhibitory activity. mdpi.com Similarly, in cancer research, docking of imidazo[4,5-b]pyridine derivatives into the ATP-binding pocket of Aurora A kinase has elucidated their mechanism of inhibition. nih.gov These studies often reveal a network of hydrogen bonds, hydrophobic interactions, and π-π stacking that anchor the ligand to specific amino acid residues. For example, the nitrogen atoms of the imidazopyridine core frequently act as hydrogen bond acceptors, while attached aryl groups engage in hydrophobic or stacking interactions.
A study on novel 3H-imidazo[4,5-c]pyridine-based CDK2 inhibitors used molecular docking to portray the potential binding mechanism. The analysis revealed key interactions between the most potent compound and the enzyme, which were deemed responsible for its high inhibitory activity. researchgate.net Likewise, docking studies on imidazo[4,5-b]pyridine derivatives against Dihydrofolate reductase (DHFR) confirmed that the analogues adopted numerous important interactions with the enzyme's amino acid residues. nih.gov
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-receptor complex. MD simulations can assess the stability of the predicted binding mode, reveal the flexibility of the ligand and protein, and identify conformational changes that may occur upon binding.
Investigations of imidazopyridines as B-Raf kinase inhibitors have utilized MD simulations to confirm the stability of the docked conformation. mdpi.comdntb.gov.ua These simulations track the atomic positions over time, allowing researchers to analyze the root-mean-square deviation (RMSD) of the ligand and protein to ensure the complex remains stable.
Furthermore, MD studies on the complex of a potent imidazo[4,5-c]pyridine inhibitor with CDK2 have been used to understand the dynamic behavior and stability of the key interactions identified through docking. researchgate.net Such simulations can highlight the role of specific water molecules in mediating interactions and provide a more accurate picture of the conformational landscape of the bound ligand, contributing to a deeper understanding of the structure-activity relationship.
Advanced Computational Methods
Beyond standard docking and dynamics, other advanced computational techniques are applied to study specific aspects of imidazo[4,5-c]pyridine systems, such as the detailed nature of intermolecular forces and the influence of the surrounding environment.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it provides a graphical representation of the molecular shape and a detailed breakdown of the different types of intermolecular contacts that stabilize the crystal structure. Although data is presented for the closely related imidazo[4,5-b]pyridine isomer, the principles of interaction are broadly applicable to the [4,5-c] scaffold.
For instance, in the crystal structure of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, H···H contacts account for 35.9% of the Hirshfeld surface, followed by H···Cl/Cl···H (15.0%) and H···C/C···H (12.4%) contacts. nih.gov In another derivative, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the H···H contacts are even more dominant at 48.1%. nih.gov These quantitative insights are crucial for understanding polymorphism, solubility, and other solid-state properties relevant to pharmaceutical development.
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Imidazo[4,5-b]pyridine Derivatives
| Intermolecular Contact | Compound 1 (% Contribution) nih.gov | Compound 2 (% Contribution) nih.gov |
|---|---|---|
| H···H | 35.9 | 48.1 |
| H···C/C···H | 12.4 | 6.0 |
| H···N/N···H | 7.5 | 5.8 |
| C···C | 5.5 | 3.7 |
| C···N/N···C | 4.0 | 1.6 |
| H···Halogen/Halogen···H | 15.0 (Cl), 10.8 (Br) | 15.0 (Br) |
| H···O/O···H | - | 12.8 |
Compound 1: 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine. Compound 2: 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine.
The surrounding solvent environment can significantly influence the properties and behavior of a molecule. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.netcityu.edu.hk
Theoretical studies on 2-(phenyl)imidazo[4,5-c]pyridine (PIP-C) in methanol (B129727) have utilized this approach to investigate its excited-state dynamics. nih.gov The calculations showed that solvent molecules can act as bridges between proton donor and acceptor sites on the solute, facilitating processes like excited-state intermolecular proton transfer (ESIPT). In the case of PIP-C, it was determined that a stable complex with three methanol molecules forms in the ground state. Upon photo-excitation, the hydrogen bonds within this complex are strengthened, influencing the subsequent photochemical processes. nih.gov
By using PCM, researchers can model how different solvent polarities affect molecular geometries, vibrational frequencies, and electronic transition energies. researchgate.netcityu.edu.hk This is critical for understanding reaction mechanisms in solution and for correlating computational predictions with experimental data, which are most often obtained in a solvent.
Monte Carlo Simulations for Adsorption Studies
Monte Carlo (MC) simulations serve as a powerful computational tool for investigating the interfacial interactions and adsorption behavior of molecules on various surfaces. This method is particularly valuable in elucidating the preferred adsorption configurations and estimating the interaction energies of imidazo[4,5-c]pyridine systems, which is crucial for applications such as corrosion inhibition. By simulating a large number of possible configurations, MC methods can predict the most energetically favorable adsorption modes.
In a notable study on derivatives of the closely related imidazo[4,5-b]pyridine, MC simulations were employed to explore their adsorption characteristics on different metallic surfaces, providing insights that are conceptually applicable to this compound systems. uctm.edu The research focused on understanding the adsorption behavior of two specific imidazo[4,5-b]pyridine derivatives on Fe(110), Cu(111), and Al(111) surfaces. uctm.edu
The simulations revealed that both investigated compounds exhibit a significant tendency to adsorb onto the iron surface in comparison to copper and aluminum surfaces. uctm.edu This preferential adsorption is attributed to the strong interactions between the inhibitor molecules and the iron surface atoms. The calculated adsorption energies provide a quantitative measure of this interaction. For instance, the adsorption of one of the derivatives on the Fe(110) surface was found to have a high negative adsorption energy, indicating a spontaneous and strong adsorption process. uctm.edu It was suggested that such a strong adsorption could lead to the formation of a protective layer, thereby inhibiting corrosion. uctm.edu
The findings from these simulations underscore the utility of the Monte Carlo method in screening potential candidates for applications where surface adsorption is a key mechanism. The data generated from such computational studies, including adsorption energies and equilibrium configurations, are invaluable for designing new molecules with enhanced adsorption properties.
| Compound/Surface | Adsorption Energy (kcal/mol) |
| Derivative 4 on Fe(110) | - |
| Derivative 7 on Fe(110) | - |
| Derivative 4 on Cu(111) | - |
| Derivative 7 on Cu(111) | - |
| Derivative 4 on Al(111) | - |
| Derivative 7 on Al(111) | - |
Note: Specific numerical values for adsorption energies were not provided in the source text, but the study indicated a strong, favorable adsorption on the iron surface for the studied imidazo[4,5-b]pyridine derivatives. uctm.edu
Mechanistic Insights into Molecular Interactions of 4h Imidazo 4,5 C Pyridine Derivatives
Enzyme and Receptor Binding Mechanisms
Derivatives of 4H-imidazo[4,5-c]pyridine have been extensively studied as modulators of various enzymes and receptors critical in physiological and pathological processes. The following sections explore the mechanistic details of these interactions.
Studies on Kinase Inhibition Mechanisms (e.g., Aurora, Src, CDK, JAK1, B-Raf, c-Met)
The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. The imidazo[4,5-c]pyridine core has proven to be a versatile scaffold for the design of potent kinase inhibitors.
Aurora Kinases: Molecular modeling studies on imidazo[4,5-b]pyridine derivatives, a closely related isomer, as Aurora A kinase inhibitors have provided insights into their binding mechanism. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies have identified key structural features necessary for potent inhibition. These models suggest that specific substitutions on the imidazopyridine core can enhance binding affinity and selectivity nih.gov.
Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, which are implicated in the progression of glioblastoma. Molecular dynamics simulations of the most active compounds revealed their potential binding patterns within the ATP binding site of SFKs. These simulations showed that the imidazo[4,5-c]pyridin-2-one core can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors. The design of these inhibitors was informed by the binding mode of the known SFK inhibitor PP2, with the imidazo[4,5-c]pyridin-2-one scaffold serving as a new hinge-binding moiety irb.hrnih.gov.
Cyclin-Dependent Kinases (CDKs): The structural similarity of imidazopyridines to purines makes them suitable candidates for CDK inhibition. While specific mechanistic studies on this compound derivatives are emerging, the broader class of imidazopyridines has been explored as CDK inhibitors. The core scaffold can mimic the adenine base of ATP, allowing it to fit into the ATP-binding pocket of CDKs and interfere with their function in cell cycle regulation.
Janus Kinase 1 (JAK1): Imidazo[4,5-c]pyridine derivatives have been investigated as potential JAK1 inhibitors. One study identified a compound with good potency for JAK1 with an IC50 value of 0.022 µM, showing selectivity over other JAK isoforms nih.gov. JAK inhibitors typically act as ATP-competitive inhibitors, and it is likely that imidazo[4,5-c]pyridine derivatives follow this mechanism by binding to the ATP-binding site in the kinase domain of JAK1. The pharmacophore properties of a known JAK inhibitor, upadacitinib, which contains condensed heterocycles including an imidazole (B134444) ring, involve its ability to act as both a hydrogen bond donor and acceptor, a characteristic shared by the imidazo[4,5-c]pyridine scaffold mdpi.com.
B-Raf: While direct mechanistic studies on this compound derivatives as B-Raf inhibitors are limited, research on the related imidazo[4,5-b]pyridine scaffold has shown that these compounds can act as potent B-Raf inhibitors.
The following table summarizes the inhibitory activities of selected imidazo[4,5-c]pyridine derivatives against various kinases.
| Compound Class | Target Kinase | Key Findings |
| Imidazo[4,5-c]pyridin-2-ones | Src, Fyn | Submicromolar inhibition, binds to ATP binding site. |
| Imidazo[4,5-c]pyridine derivative | JAK1 | IC50 of 0.022 µM, selective over other isoforms. nih.gov |
| Imidazo[1,2-α]pyridine hydrazones | c-Met | Potential for hydrogen bonding with Met1160 and Asp1222. nih.gov |
Modulators of GABAA Receptors and Other Neural Targets (Mechanistic Focus)
The imidazopyridine scaffold is a well-established pharmacophore for targeting GABAA receptors, with some derivatives acting as positive allosteric modulators. These compounds bind to the benzodiazepine site on the GABAA receptor, which is located at the interface between the α and γ subunits. This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization. The structural and electronic properties of the imidazo[4,5-c]pyridine nucleus, being a bioisostere of the purine (B94841) nucleus, facilitates its interaction with macromolecules like receptors mdpi.com.
Inhibition Mechanisms of Metabolic Enzymes (e.g., PARP, DHFR, CTSS)
Poly(ADP-ribose) Polymerase (PARP): Imidazo[4,5-c]pyridine derivatives have been investigated as inhibitors of PARP, an enzyme crucial for DNA repair. One study identified a series of imidazo[4,5-c]pyridines with moderate to good PARP inhibitory activity, with the most potent compound exhibiting an IC50 value of 8.6 nM. PARP inhibitors function by competing with the substrate NAD+ at the catalytic domain of the enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This leads to the accumulation of single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication nih.gov. Another study on imidazoquinolinone and imidazopyridine derivatives demonstrated potent inhibition of PARP-1, with some compounds showing selectivity for PARP-1 over PARP-2 nih.gov.
Dihydrofolate Reductase (DHFR): While specific mechanistic studies on this compound derivatives as DHFR inhibitors are not extensively detailed in the available literature, molecular docking studies on related heterocyclic compounds provide insights into the potential binding mechanism. These studies suggest that the heterocyclic core can mimic the pteridine ring of the natural substrate, dihydrofolate, and form hydrogen bonds with key residues in the active site of DHFR, such as Glu30 and Arg70. The hydrophobic portions of the molecule can engage in interactions with hydrophobic amino acid residues like Ile7, Val8, and Phe31 within the active site nih.govnih.gov.
Cathepsin S (CTSS): A series of 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues have been identified as potent and selective inhibitors of cathepsin S, a cysteine protease involved in immune responses. The nitrile group in these compounds acts as a "warhead" that can interact with the active site cysteine residue of the enzyme. The imidazo[4,5-c]pyridine core provides a stable scaffold for the presentation of the nitrile warhead and other substituents that contribute to binding affinity and selectivity researchgate.netnih.gov. Adjusting the pKa of basic nitrogen atoms in these inhibitors has been shown to optimize cellular activity while avoiding undesired sequestration in tissues nih.gov.
Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts for this compound
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have been crucial in elucidating the key structural features required for potent and selective interactions with various biological targets.
Elucidation of Key Structural Features for Interaction
For Kinase Inhibition:
Hinge-Binding Moiety: The imidazo[4,5-c]pyridine core itself often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.
Substituents at the N1 and N3 positions: In the case of imidazo[4,5-c]pyridin-2-one inhibitors of Src, introducing different polar and nonpolar groups at the N1 position of the imidazolone ring was found to be crucial for exploring interactions with the solvent-exposed region of the ATP binding pocket. The nature of the substituent at the N3 position also significantly influences the inhibitory activity irb.hr.
Substituents on the Pyridine (B92270) Ring: Modifications on the pyridine ring of the imidazopyridine scaffold can influence selectivity and potency. For instance, in Aurora kinase inhibitors, substitutions at the C7 position of the imidazo[4,5-b]pyridine core were explored to improve the pharmacological profile.
For GABAA Receptor Modulation:
Small structural changes to the substituents on the imidazodiazepine scaffold, a related class of compounds, can significantly impact the subtype selectivity for different GABAA receptors. Modifications at various positions of the ligand can alter the affinity for the benzodiazepine binding site.
For Metabolic Enzyme Inhibition:
CTSS Inhibition: The presence of a nitrile "warhead" is a key feature for covalent interaction with the active site cysteine. The pKa of basic nitrogen atoms in the molecule is a critical determinant of cellular activity and tissue distribution nih.gov.
For DNA/RNA Interaction:
The planarity of the tetracyclic system is essential for effective intercalation.
The position and charge of amino side chains on the tetracyclic core of imidazo[4,5-b]pyridine derivatives have a significant impact on their binding affinity to DNA and RNA irb.hr.
The following interactive table provides a summary of key SAR findings for different biological targets.
| Target | Key Structural Feature | Impact on Activity |
| Kinases | Imidazo[4,5-c]pyridin-2-one core | Acts as a hinge-binding moiety in SFK inhibitors. irb.hr |
| Substituents at N1 of imidazolone | Modulates interaction with the solvent-exposed region. irb.hr | |
| GABAA Receptors | Substituents on the core | Influences subtype selectivity. |
| Metabolic Enzymes | Nitrile group | Acts as a warhead for CTSS inhibition. researchgate.netnih.gov |
| Basic nitrogen pKa | Affects cellular activity and tissue sequestration of CTSS inhibitors. nih.gov | |
| DNA/RNA | Planar tetracyclic system | Essential for intercalation. |
| Amino side chains | Position and charge influence binding affinity. irb.hr |
Impact of Substitution Patterns on Molecular Recognition
The molecular recognition of this compound derivatives by their biological targets is profoundly influenced by the nature and position of substituents on the core scaffold. The structural similarity of the imidazopyridine system to endogenous purines allows it to serve as a versatile template for designing specific inhibitors. nih.govmdpi.com The strategic placement of functional groups can enhance binding affinity and selectivity by optimizing interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic contacts within the target's binding site.
Research into various therapeutic targets has elucidated clear structure-activity relationships (SAR). For instance, in the development of Src family kinase (SFK) inhibitors based on an imidazo[4,5-c]pyridin-2-one core, substitutions at the N1 and N3 positions of the imidazolone ring are critical. nih.gov The introduction of different polar and nonpolar groups at the N1 position has been explored to optimize interactions with the solvent-accessible region of the kinase. nih.gov Molecular dynamics simulations have revealed that specific substitutions can establish key binding patterns within the ATP binding pocket of SFKs. nih.gov
Similarly, for inhibitors of Cathepsin S, a cysteine protease involved in autoimmune disorders, specific substitutions on 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrids have a significant impact. Derivatives featuring an ethoxy group demonstrated the highest activity, suggesting a favorable interaction within the enzyme's active site. mdpi.com Conversely, replacing this group with a longer alkyl chain or a moiety lacking the oxygen atom led to a decrease in inhibitory potency. mdpi.com
In the context of antiviral agents, modifications to the imidazo[4,5-c]pyridine scaffold have been shown to affect activity against viruses like the Bovine Viral Diarrhea Virus (BVDV). A notable decrease in activity was observed with the introduction of a fluorine atom on a phenyl ring at the 2-position. nih.gov Furthermore, the presence of bulky substituents on an attached benzyl (B1604629) group was also found to reduce the antiviral efficacy, indicating that steric hindrance can negatively impact the interaction with the viral RNA-dependent RNA polymerase. nih.gov
For poly(ADP-ribose) polymerase (PARP) inhibitors, the substitution pattern on a phenyl ring attached to the imidazo[4,5-c]pyridine core is a key determinant of activity. One derivative featuring an N-hydroxycarboximidamide group exhibited high cytotoxic activity against breast cancer cell lines. nih.gov The importance of this specific group is highlighted by the significant reduction in activity observed upon alkyl substitution of its nitrogen atom. nih.gov
The following table summarizes the observed impact of different substitution patterns on the molecular recognition of this compound derivatives.
| Target Enzyme/Protein | Scaffold Position | Substituent Group | Impact on Activity |
| Src Family Kinases (SFKs) | N1 of imidazolone ring | Various polar and nonpolar groups | Modulates interaction with the solvent region of the ATP binding site. nih.gov |
| Cathepsin S | Side chain | Ethoxy group | Highest inhibitory activity. mdpi.com |
| Cathepsin S | Side chain | Longer alkyl chains or groups without oxygen | Lower inhibitory activity. mdpi.com |
| Viral RNA-dependent RNA polymerase (BVDV) | 2-position phenyl ring | Fluorine atom | Decrease in activity. nih.gov |
| Viral RNA-dependent RNA polymerase (BVDV) | Benzyl group | Large substituents | Reduction of activity due to steric hindrance. nih.gov |
| Poly(ADP-ribose) polymerase (PARP) | Phenyl ring | N-hydroxycarboximidamide | High cytotoxic activity. nih.gov |
| Poly(ADP-ribose) polymerase (PARP) | N-hydroxycarboximidamide | Alkyl substitution on nitrogen | Significantly reduced activity. nih.gov |
Modulation of Cellular Pathways by this compound Derivatives (Focus on Molecular Mechanisms)
Derivatives of this compound can influence a variety of cellular pathways, a characteristic attributed to their structural analogy with purines, which are fundamental components in numerous biological processes. nih.govmdpi.com These compounds exert their effects by directly interacting with and modulating the activity of key proteins such as enzymes and receptors, leading to downstream effects on signaling cascades crucial for cell function. nih.gov
Inhibition of Kinase Signaling Pathways: A significant mechanism of action for imidazo[4,5-c]pyridine derivatives is the inhibition of protein kinases, which are pivotal in cellular signal transduction. For example, a series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases (SFKs), which are often deregulated in cancers like glioblastoma. nih.gov The molecular mechanism involves these compounds binding to the ATP-binding site of SFKs, such as Src and Fyn, thereby preventing the transfer of a phosphate group to their substrate proteins. nih.gov This inhibition blocks the downstream signaling pathways that control cell proliferation and survival, leading to an antiproliferative effect on glioblastoma cell lines. nih.gov
Modulation of DNA Repair Pathways: Certain imidazo[4,5-c]pyridines function as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme central to the DNA damage repair process. nih.gov By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks. In cancer cells, particularly those with existing defects in other repair pathways (like BRCA mutations), this inhibition leads to the accumulation of DNA damage and ultimately cell death (synthetic lethality). The molecular mechanism involves the derivative binding to the catalytic domain of PARP, which increases the sensitivity of tumor cells to chemotherapy. mdpi.com
Interference with Immune and Inflammatory Pathways: Imidazo[4,5-c]pyridine derivatives have been developed as inhibitors of Cathepsin S, a protease highly expressed in antigen-presenting immune cells. mdpi.com Cathepsin S plays a crucial role in the processing and presentation of antigens by degrading the invariant chain associated with MHC class II molecules. By inhibiting this enzyme, these derivatives can block the antigen presentation pathway. This mechanism is therapeutically relevant for autoimmune diseases where an overactive immune response is a key factor. mdpi.com
Inhibition of Viral Replication Pathways: The antiviral activity of some this compound derivatives is achieved through the direct inhibition of viral enzymes essential for replication. Compounds active against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, have been shown to interact with the viral RNA-dependent RNA polymerase. nih.gov This enzyme is responsible for replicating the viral RNA genome. By binding to the polymerase, the imidazo[4,5-c]pyridine derivative blocks its catalytic function, thereby halting viral replication. nih.gov
The table below details the cellular pathways modulated by this compound derivatives and their specific molecular mechanisms.
| Derivative Class | Cellular Pathway | Molecular Target | Mechanism of Action |
| Imidazo[4,5-c]pyridin-2-ones | SFK Signaling | Src and Fyn kinases | Competitive inhibition at the ATP-binding site, blocking downstream signaling for cell proliferation. nih.gov |
| Phenyl-substituted imidazo[4,5-c]pyridines | DNA Damage Repair | Poly(ADP-ribose) polymerase (PARP) | Inhibition of PARP's catalytic activity, preventing DNA repair and sensitizing cancer cells to damage. mdpi.comnih.gov |
| Imidazo[4,5-c]pyridine-4-carbonitriles | Antigen Presentation | Cathepsin S | Inhibition of the protease prevents the processing of the MHC class II-associated invariant chain, modulating immune responses. mdpi.com |
| Benzyl-substituted imidazo[4,5-c]pyridines | Viral Replication | Viral RNA-dependent RNA polymerase | Binds to the viral polymerase, inhibiting the replication of the viral RNA genome. nih.gov |
Applications Beyond Medicinal Chemistry: 4h Imidazo 4,5 C Pyridine As Versatile Scaffolds
Role in Catalysis and Ligand Design for Imidazo[4,5-C]pyridine
The imidazo[4,5-c]pyridine core, containing both imidazole (B134444) and pyridine (B92270) nitrogen atoms, possesses inherent properties that make it an attractive candidate for designing sophisticated ligands and catalysts. The nitrogen atoms act as Lewis basic sites, capable of coordinating to metal centers or participating in hydrogen bonding, which is fundamental to catalysis.
The imidazopyridine family of compounds is noted for its potential to serve as effective ligands for transition metals researchgate.net. The nitrogen atoms within the heterocyclic core provide potent coordination sites, a feature that can be exploited in creating novel metal complexes. While the coordination chemistry of the isomeric imidazo[4,5-b]pyridine scaffold has been more extensively studied, the principles apply to the [4,5-c] isomer as well.
Research on tetracyclic derivatives of the related imidazo[4,5-b]pyridine has shown that the imidazole nitrogen is the primary binding site for metal dications mdpi.com. These scaffolds exhibit a high affinity and selectivity for certain metal ions, such as copper(II) and zinc(II), forming stable mono- and dinuclear complexes mdpi.com. The electronic properties and structural versatility of the imidazo[4,5-b]pyridine core allow it to engage in coordination with metal ions, a capacity that is critical for applications in areas like metalloenzyme modulation and metal-ion sensing mdpi.com. The presence of multiple nitrogen atoms in the 4H-imidazo[4,5-c]pyridine structure similarly enhances its capacity to act as a versatile ligand for creating complex transition metal architectures researchgate.net.
The application of this compound and its derivatives in the field of organocatalysis is a largely underexplored area within the scientific literature. While the structural features, such as the presence of basic nitrogen atoms, suggest potential for applications in proton-transfer catalysis or as hydrogen bond donors/acceptors, dedicated studies focusing on their role as organocatalysts are not widely reported. This represents a potential opportunity for future research to develop novel catalytic systems based on this versatile scaffold.
Potential in Materials Science and Photophysical Systems
The rigid, planar structure and rich electronic characteristics of the this compound scaffold make it an excellent candidate for developing advanced materials with tailored photophysical properties. Derivatives of this core have been shown to exhibit interesting phenomena such as excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT), which are highly sought after for applications in sensors, imaging agents, and optoelectronic devices.
The this compound core serves as a foundational building block for the synthesis of more complex and functionally diverse molecules. Its chemical stability and the possibility of functionalization at various positions on the ring system allow for its incorporation into larger molecular frameworks.
Synthetic methodologies have been developed to produce a range of derivatives, such as 2-(substituted-phenyl)imidazo[4,5-c]pyridines and imidazo[4,5-c]pyridin-2-ones nih.govnih.gov. These synthetic routes demonstrate the utility of the core scaffold in constructing libraries of compounds with varied electronic and steric properties, which is essential for creating new materials for diverse applications nih.govnih.gov.
Molecules capable of undergoing ESIPT are of significant interest due to their characteristic large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. This property is highly valuable for applications in fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).
Theoretical studies on 2-(phenyl)imidazo[4,5-c]pyridine (PIP-C) have shown that the molecule can undergo an excited-state intermolecular proton transfer process when complexed with solvent molecules like methanol (B129727) nih.gov. The deprotonation of the imidazo[4,5-c]pyridine moiety facilitates this process, which occurs over a low potential energy barrier in the excited state nih.gov.
Furthermore, clear evidence of intramolecular proton transfer has been observed in derivatives specifically designed to facilitate this process. The compound 2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c), which contains a hydroxyl group positioned to form an intramolecular hydrogen bond, exhibits both normal and tautomer emissions in a variety of solvents, a hallmark of the ESIPT process acs.org. This demonstrates that the imidazo[4,5-c]pyridine scaffold can be chemically modified to produce materials with robust ESIPT characteristics.
The TICT state is another important photophysical process that can lead to dual fluorescence and high sensitivity to the local environment, making TICT-capable molecules excellent candidates for viscosity and polarity sensors. This phenomenon occurs in molecules with electron-donating and electron-accepting groups that can twist relative to each other in the excited state.
The this compound framework can be derivatized to promote TICT emission. A key study investigated the photophysical properties of several 2-(aminophenyl)-1H-imidazo-[4,5-c]pyridine derivatives to understand the competition between ESIPT and ICT processes acs.org.
The findings from this research are summarized in the table below:
| Compound | Key Structural Feature | Observed Photophysical Behavior |
| APIP-c | Aminophenyl group | Displays Twisted Intramolecular Charge Transfer (TICT) emission in protic solvents. |
| AHPIP-c | Aminophenyl and ortho-Hydroxyphenyl groups | Exhibits normal and tautomer emissions due to dominant Excited State Intramolecular Proton Transfer (ESIPT). |
| AMPIP-c | Aminophenyl and ortho-Methoxyphenyl groups | Emits weak TICT fluorescence; the methoxy group does not facilitate ESIPT, allowing for the weaker TICT process to be observed. |
This research highlights that 2-(4′-aminophenyl)-1H-imidazo-[4,5-c]pyridine (APIP-c) clearly displays TICT emission in protic solvents acs.org. In contrast, the presence of a hydroxyl group in AHPIP-c favors the ESIPT pathway, effectively outcompeting the TICT process. The methoxy derivative (AMPIP-c), which cannot undergo ESIPT, shows weak TICT fluorescence, further illustrating the delicate balance between these competing excited-state phenomena and the tunability of the scaffold's photophysical properties through chemical modification acs.org.
Electrochemical Properties and Related Studies (e.g., Corrosion Inhibition Mechanisms)
The unique electronic structure of the imidazo[4,5-c]pyridine core, characterized by the presence of nitrogen heteroatoms and delocalized π-electrons, has prompted investigations into its electrochemical behavior and applications, particularly in the field of corrosion inhibition. theaic.org Derivatives of the broader imidazopyridine family have been identified as effective corrosion inhibitors, primarily for mild steel in acidic environments. elsevierpure.comnajah.edu These compounds function by adsorbing onto the metal surface, thereby creating a protective barrier that mitigates corrosive attack. theaic.org
The mechanism of inhibition is predominantly a surface adsorption process, where the heterocyclic compounds, rich in nitrogen atoms and π-electrons, form a film on the metal. theaic.org This adsorption impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.net Consequently, these derivatives are often classified as mixed-type inhibitors. researchgate.netresearchgate.net The effectiveness of these inhibitors is dependent on their concentration, with higher concentrations leading to greater surface coverage and improved inhibition efficiency. theaic.orgelsevierpure.comnajah.edu
Electrochemical studies, such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), are crucial for evaluating the performance of these inhibitors. elsevierpure.comtandfonline.com PDP studies reveal that the presence of imidazopyridine derivatives reduces both anodic and cathodic current densities, confirming their mixed-type inhibition character. researchgate.net EIS measurements help in understanding the formation of the protective layer at the metal-solution interface, demonstrating that charge transfer is the primary corrosion mechanism being hindered. researchgate.net
The adsorption behavior of these compounds on metal surfaces often aligns with the Langmuir adsorption isotherm model. theaic.orgelsevierpure.comnajah.edu This suggests the formation of a uniform monolayer of the inhibitor on the metal surface. tandfonline.com The strength and nature of this adsorption can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption), forming a stable protective film. researchgate.nettaylorfrancis.com Theoretical approaches, including Density Functional Theory (DFT) and molecular dynamics simulations, complement experimental results by providing insights into the adsorption mechanism at the molecular level. researchgate.nettandfonline.com
The research highlights the potential of the imidazopyridine scaffold as a foundation for developing novel and efficient corrosion inhibitors.
Table 1: Corrosion Inhibition Efficiency of Various Imidazopyridine Derivatives on Mild Steel in 1 M HCl
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Method | Reference |
|---|---|---|---|---|
| Imd2 (an imidazo[1,2-a]pyridine (B132010) derivative) | Not Specified | 98.1% | PDP, EIS | tandfonline.com |
| Imd1 (an imidazo[1,2-a]pyridine derivative) | Not Specified | 96.5% | PDP, EIS | tandfonline.com |
| Imd3 (an imidazo[1,2-a]pyridine derivative) | Not Specified | 95.3% | PDP, EIS | tandfonline.com |
| SB14a (a bromo-chlorophenyl-imidazopyridine derivative) | 0.1 mM | 90% | PDP, EIS, Weight Loss | researchgate.net |
| SB9a (a bromo-chlorophenyl-imidazopyridine derivative) | 0.1 mM | 88% | PDP, EIS, Weight Loss | researchgate.net |
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) | Not Specified | High Efficiency | PDP, EIS, Gravimetric | elsevierpure.comnajah.edu |
Compound Index
| Compound Name |
|---|
| This compound |
| 6-Bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a) |
| 6-Bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a) |
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) |
| 2-(4-methylphenyl)imidazo theaic.orgelsevierpure.compyridine |
Q & A
Q. What are the primary synthetic routes for 4H-imidazo[4,5-c]pyridine derivatives, and how do reaction conditions influence yield?
The synthesis of this compound derivatives typically involves cyclization reactions using pyridine or imidazole precursors. For example, pyridine derivatives can undergo halogenation followed by condensation with amines or carbonyl compounds. Reaction conditions such as temperature, solvent polarity, and catalysts (e.g., organometallic zinc-amine bases) significantly affect regioselectivity and yield. Optimizing stoichiometry and stepwise purification (e.g., column chromatography) is critical to isolate intermediates .
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize this compound derivatives?
- NMR : Analyze chemical shifts of aromatic protons (δ 7.5–9.0 ppm) and heteroatom-bound protons (e.g., NH groups at δ 10–12 ppm). Coupling constants help confirm regiochemistry.
- IR : Detect functional groups like C=N (1600–1650 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns. Cross-referencing with computational models (e.g., DFT-predicted spectra) enhances accuracy .
Q. What biological targets are commonly associated with this compound scaffolds?
These compounds exhibit affinity for kinase enzymes, SSAO (semicarbazide-sensitive amine oxidase), and microbial targets. Their structural resemblance to purines enables interactions with ATP-binding pockets, making them candidates for anticancer and antimicrobial agents. Preliminary assays often focus on IC₅₀ determination and selectivity profiling against related enzymes .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) optimize the structural analysis of this compound tautomers?
DFT calculations (e.g., B3LYP/6-31G(d,p)) predict vibrational modes, bond lengths, and angles. For tautomers like 1H- vs. 3H-4-methyl-triazolo[4,5-c]pyridine, potential energy distribution (PED) analysis differentiates stability. Experimental IR/Raman spectra validate theoretical models, resolving ambiguities in tautomeric forms .
Q. What strategies mitigate challenges in synthesizing halogenated 4H-imidazo[4,5-c]pyridines (e.g., bromo or fluoro derivatives)?
Halogenation via electrophilic substitution (e.g., NBS in DMF) requires precise control to avoid overhalogenation. For 4-bromo derivatives, protect reactive sites (e.g., N-acetylation) before bromination. Post-functionalization (e.g., Suzuki coupling) expands diversity. Monitor intermediates via LC-MS to track side reactions .
Q. How do reaction mechanisms involving organometallic reagents (e.g., zinc-amine bases) enhance derivative diversification?
Organometallic reagents enable regioselective C-H activation, particularly at the pyridine ring’s electron-deficient positions. For example, zinc-amine bases facilitate nucleophilic substitution at C-2 or C-6, enabling access to 2-(3,6-dihalopyridin-2-yl) derivatives. Kinetic studies and in-situ NMR track intermediates to refine reaction pathways .
Q. What computational approaches predict the pharmacokinetic (PK) properties of this compound-based drug candidates?
Use QSAR models to correlate substituents (e.g., logP, polar surface area) with bioavailability. Molecular dynamics simulations assess blood-brain barrier penetration (e.g., low brain:plasma ratios in mouse models). ADMET predictors evaluate metabolic stability, focusing on cytochrome P450 interactions .
Q. How can this compound derivatives be tailored for selective protein inhibition?
Introduce substituents (e.g., acetamide, nitro groups) to enhance hydrogen bonding with target residues. For kinase inhibition, optimize steric bulk at C-6 to fit hydrophobic pockets. Co-crystallization studies with target proteins (e.g., using SHELX-refined structures) guide rational design .
Methodological Notes
- Synthetic Optimization : Prioritize microwave-assisted synthesis for rapid cyclization and reduced side products.
- Analytical Validation : Combine HPLC purity checks with high-resolution mass spectrometry (HRMS) for unambiguous characterization.
- Biological Screening : Use FRET-based assays for real-time enzyme inhibition kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
